molecular formula C21H21N3O B14956951 Methanone, (4-methyl-1-piperazinyl)(2-phenyl-4-quinolinyl)-

Methanone, (4-methyl-1-piperazinyl)(2-phenyl-4-quinolinyl)-

Cat. No.: B14956951
M. Wt: 331.4 g/mol
InChI Key: XCLDAWLSNSXIJG-UHFFFAOYSA-N
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Description

Methanone, (4-methyl-1-piperazinyl)(2-phenyl-4-quinolinyl)- is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring. The general structure of benzanilides is RNC(=O)R’, where R and R’ are benzene rings .

Preparation Methods

The synthesis of Methanone, (4-methyl-1-piperazinyl)(2-phenyl-4-quinolinyl)- involves several steps. One common synthetic route includes the reaction of 4-methyl-1-piperazine with 2-phenyl-4-quinolinecarboxylic acid under specific conditions to form the desired compound. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Methanone, (4-methyl-1-piperazinyl)(2-phenyl-4-quinolinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or quinoline moieties are replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methanone, (4-methyl-1-piperazinyl)(2-phenyl-4-quinolinyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Methanone, (4-methyl-1-piperazinyl)(2-phenyl-4-quinolinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Methanone, (4-methyl-1-piperazinyl)(2-phenyl-4-quinolinyl)- can be compared with other similar compounds, such as:

The uniqueness of Methanone, (4-methyl-1-piperazinyl)(2-phenyl-4-quinolinyl)- lies in its specific substitution pattern and the resulting biological activities and chemical properties.

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

(4-methylpiperazin-1-yl)-(2-phenylquinolin-4-yl)methanone

InChI

InChI=1S/C21H21N3O/c1-23-11-13-24(14-12-23)21(25)18-15-20(16-7-3-2-4-8-16)22-19-10-6-5-9-17(18)19/h2-10,15H,11-14H2,1H3

InChI Key

XCLDAWLSNSXIJG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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